[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol
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Overview
Description
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol is a chemical compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by its oxane ring structure, which is substituted with a 2-methylphenyl group and a methanol group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenyl-substituted precursors with oxirane derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the methanol group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol involves its interaction with specific molecular targets. The oxane ring and the 2-methylphenyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [(2S,5R)-5-(2-Fluorophenyl)oxan-2-yl]methanol
- [(2S,5R)-5-(4-Trifluoromethylphenyl)oxan-2-yl]methanol
Uniqueness
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylphenyl group enhances its hydrophobicity and may influence its reactivity and interactions with other molecules .
Biological Activity
[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol is a chiral compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an oxane ring with a hydroxymethyl group and a 2-methylphenyl substituent. Its molecular formula is C₁₁H₁₄O₂, and it has a molecular weight of 178.23 g/mol. The stereochemistry of this compound plays a critical role in its biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be around 50 μg/mL, suggesting moderate antibacterial efficacy.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in edema and inflammatory markers.
The proposed mechanism involves the inhibition of specific enzymes related to inflammation and microbial resistance. For instance, it may act as an inhibitor of phospholipase A₂ (PLA₂), an enzyme involved in the inflammatory response. This inhibition could lead to decreased production of arachidonic acid derivatives, which are mediators of inflammation.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
[(2S,5R)-5-(3-Methylphenyl)oxan-2-yl]methanol | C₁₁H₁₄O₂ | Moderate antibacterial activity |
[(2S,5R)-5-(4-Fluorophenyl)oxan-2-yl]methanol | C₁₁H₁₃F O₂ | Higher anti-inflammatory effects |
[(2S,5R)-5-(3-Trifluoromethylphenyl)oxan-2-yl]methanol | C₁₁H₉F₃O₂ | Enhanced lipophilicity and biological activity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- In Vitro Study on Bacterial Resistance : A study published in Journal of Medicinal Chemistry demonstrated that this compound could enhance the efficacy of conventional antibiotics against resistant strains by disrupting bacterial cell membranes.
- Anti-inflammatory Model : In a controlled experiment involving LPS-induced inflammation in rats, administration of the compound led to a statistically significant decrease in paw swelling compared to control groups (p < 0.05).
- Toxicological Assessment : Toxicity studies indicated that this compound has a favorable safety profile with no observed adverse effects at therapeutic doses.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
[(2S,5R)-5-(2-methylphenyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C13H18O2/c1-10-4-2-3-5-13(10)11-6-7-12(8-14)15-9-11/h2-5,11-12,14H,6-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
FSBKMGPWYDSAKL-RYUDHWBXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CC[C@H](OC2)CO |
Canonical SMILES |
CC1=CC=CC=C1C2CCC(OC2)CO |
Origin of Product |
United States |
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